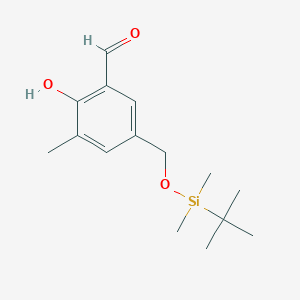
5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-hydroxy-3-methylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-hydroxy-3-methylbenzaldehyde is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a benzaldehyde derivative. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-hydroxy-3-methylbenzaldehyde typically involves the protection of the hydroxyl group of 2-hydroxy-3-methylbenzaldehyde with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-hydroxy-3-methylbenzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like RLi, RMgX, RCuLi
Major Products Formed
Oxidation: 5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-hydroxy-3-methylbenzoic acid
Reduction: 5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-hydroxy-3-methylbenzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-hydroxy-3-methylbenzaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-hydroxy-3-methylbenzaldehyde primarily involves the protection of hydroxyl groups. The TBDMS group provides steric hindrance and stability, preventing unwanted reactions at the hydroxyl site. The compound can be deprotected under acidic or basic conditions, revealing the free hydroxyl group for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **5-(((tert-Butyldimethylsilyl)oxy)methyl)thiophen-3-yl)boronic acid
- **(tert-Butyldimethylsilyloxy)acetaldehyde
- **5-((2R,3R,4R,5R)-3,4-bis((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-3-(2,4-dinitrophenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Uniqueness
5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-hydroxy-3-methylbenzaldehyde is unique due to its specific structure, which combines a benzaldehyde derivative with a TBDMS-protected hydroxyl group. This combination offers both reactivity and stability, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C15H24O3Si |
|---|---|
Molekulargewicht |
280.43 g/mol |
IUPAC-Name |
5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-hydroxy-3-methylbenzaldehyde |
InChI |
InChI=1S/C15H24O3Si/c1-11-7-12(8-13(9-16)14(11)17)10-18-19(5,6)15(2,3)4/h7-9,17H,10H2,1-6H3 |
InChI-Schlüssel |
JPBITBSDZIHDEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C=O)CO[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


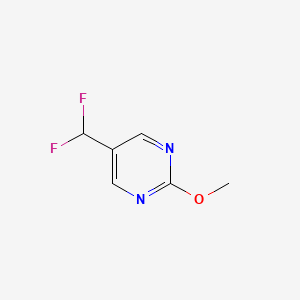
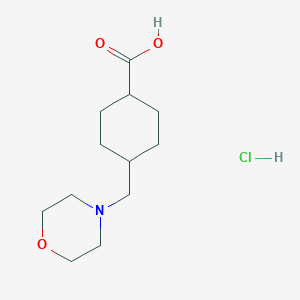
![4-[(6-Methyl-1H-indol-1-yl)methyl]aniline](/img/structure/B15090643.png)
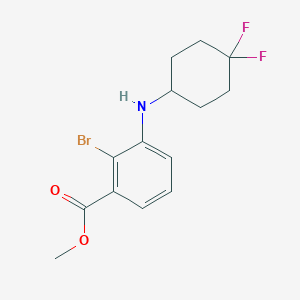
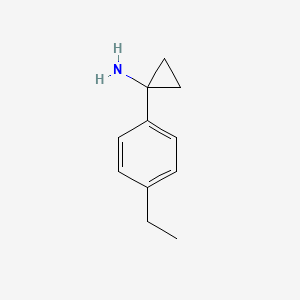

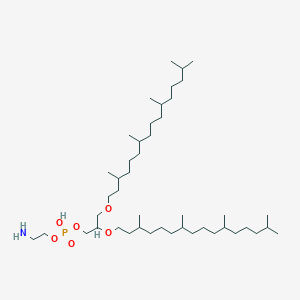
![(3S)-1-[(4-Methylcyclohexyl)methyl]pyrrolidin-3-amine](/img/structure/B15090673.png)
![{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}(ethyl)amine](/img/structure/B15090678.png)
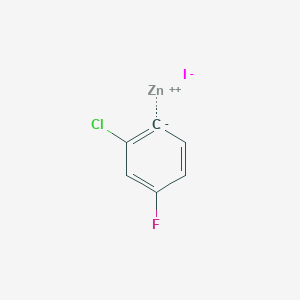
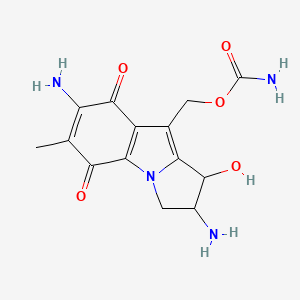
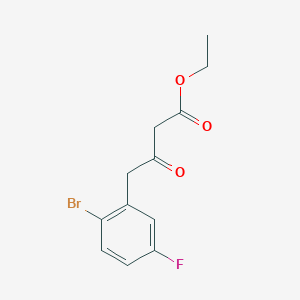
![1-[2-(4-Bromophenoxy)ethyl]-2-methylpiperazine](/img/structure/B15090710.png)
![1-[3-Bromo-4-(oxetan-3-yloxy)phenyl]ethan-1-one](/img/structure/B15090717.png)
